Des-tyr1,(D-ala2, D-leu5)-enkephalin*ace tate
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Overview
Description
Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate is a synthetic peptide analog of enkephalin, a naturally occurring peptide that acts as an endogenous opioid. This compound is known for its high affinity and selectivity for opioid receptors, making it a valuable tool in scientific research, particularly in the study of pain and analgesia mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue if present, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates the role of opioid receptors in various physiological processes.
Medicine: Explores potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new analgesic drugs and opioid receptor modulators.
Mechanism of Action
Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. The activation of these receptors also triggers intracellular signaling pathways, leading to analgesic effects .
Comparison with Similar Compounds
Similar Compounds
D-Ala2, D-Leu5-enkephalin: Another synthetic analog with similar properties but different receptor selectivity.
Leu-enkephalin: A naturally occurring enkephalin with a slightly different amino acid sequence.
Met-enkephalin: Another endogenous opioid peptide with distinct receptor binding characteristics.
Uniqueness
Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate is unique due to its high selectivity for delta opioid receptors and its resistance to enzymatic degradation, making it a valuable tool for studying opioid receptor function and developing new analgesics .
Properties
CAS No. |
94825-17-9 |
---|---|
Molecular Formula |
C22H34N4O7 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H30N4O5.C2H4O2/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21;1-2(3)4/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29);1H3,(H,3,4)/t13-,15+,16-;/m1./s1 |
InChI Key |
POCSHNDUXQGTFY-YFBGFLEQSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
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